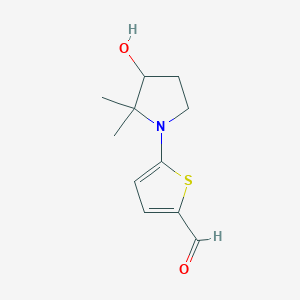

5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde

Description

5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde is a thiophene-based aldehyde derivative featuring a 3-hydroxy-2,2-dimethylpyrrolidine substituent at the 5-position of the thiophene ring. Such derivatives are often intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-rich aromatic systems and functional versatility .

Properties

Molecular Formula |

C11H15NO2S |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

5-(3-hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C11H15NO2S/c1-11(2)9(14)5-6-12(11)10-4-3-8(7-13)15-10/h3-4,7,9,14H,5-6H2,1-2H3 |

InChI Key |

HDOXJFZNVSFHGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CCN1C2=CC=C(S2)C=O)O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde generally involves three key steps:

Synthesis of the substituted pyrrolidine moiety : The pyrrolidine ring bearing the 3-hydroxy and 2,2-dimethyl substituents is typically synthesized via cyclization reactions starting from amino alcohols or related precursors.

Preparation of thiophene-2-carbaldehyde : Thiophene-2-carbaldehyde is either commercially available or prepared by formylation of thiophene derivatives.

N-substitution of pyrrolidine on the thiophene ring : The coupling of the pyrrolidine nitrogen to the 5-position of thiophene-2-carbaldehyde is achieved through nucleophilic substitution or transition-metal catalyzed cross-coupling reactions.

Synthetic Routes for the Pyrrolidine Subunit

Hydroxy-substituted pyrrolidines are commonly synthesized by cyclization of amino alcohols with appropriate ketones or aldehydes under acidic or basic catalysis. For the 2,2-dimethyl substitution, geminal dimethyl groups can be introduced via alkylation or by using precursors such as pinacolone derivatives.

One documented approach involves the condensation of 2-amino-1,1-dimethylethanol derivatives with aldehydes followed by reductive cyclization to form the pyrrolidine ring with the desired hydroxy and dimethyl substitution pattern.

Preparation of Thiophene-2-carbaldehyde

Thiophene-2-carbaldehyde is synthesized by formylation of thiophene using the Vilsmeier-Haack reaction, which involves treatment of thiophene with phosphoryl chloride and dimethylformamide (DMF) to introduce the aldehyde group at the 2-position.

Alternatively, it can be obtained by selective lithiation of thiophene followed by quenching with electrophilic formylating agents.

Coupling of Pyrrolidine to Thiophene-2-carbaldehyde

The N-substitution at the 5-position of thiophene-2-carbaldehyde is achieved by nucleophilic aromatic substitution or transition-metal catalyzed amination.

Literature reports the use of nucleophilic substitution on 5-halogenated thiophene-2-carbaldehydes with the pyrrolidine amine to yield the target compound. This method involves the reaction of 5-bromothiophene-2-carbaldehyde with the pyrrolidine derivative under basic conditions.

Another approach is the acid-catalyzed condensation of the pyrrolidine amine with thiophene-2-carbaldehyde to form imine intermediates, which can be reduced to the corresponding amines if necessary.

Representative Synthesis Example

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Pyrrolidine synthesis | Cyclization of 2-amino-1,1-dimethylethanol with aldehyde under acidic catalysis | 3-Hydroxy-2,2-dimethylpyrrolidine | 75-85 | Purified by chromatography |

| 2. Thiophene-2-carbaldehyde synthesis | Vilsmeier-Haack formylation of thiophene (POCl3/DMF) | Thiophene-2-carbaldehyde | 80-90 | Crude distilled before use |

| 3. Coupling | Reaction of 5-bromothiophene-2-carbaldehyde with pyrrolidine derivative in presence of base (K2CO3) in DMF at 80°C | This compound | 65-75 | Purified by recrystallization |

Analytical Characterization

The purity and structure confirmation of the synthesized compound are typically verified by Fourier-transform infrared spectroscopy , proton and carbon nuclear magnetic resonance spectroscopy , and mass spectrometry .

The presence of the hydroxy group and aldehyde functionalities is confirmed by characteristic IR bands (~3400 cm⁻¹ for OH, ~1700 cm⁻¹ for C=O) and NMR chemical shifts (aldehyde proton at ~9-10 ppm in ^1H NMR).

3 Research Discoveries and Optimization Insights

Research indicates that microwave-assisted organic synthesis can accelerate the cyclization and coupling steps, improving yields and reducing reaction times without compromising purity.

Substituent effects on the thiophene ring influence the reactivity and biological activity of the final compound. For example, electron-withdrawing groups on thiophene can enhance coupling efficiency and antimicrobial potency.

The stereochemistry of the pyrrolidine ring, particularly the configuration at the 3-hydroxy and 2,2-dimethyl positions, affects both the synthetic route and the biological activity profile, necessitating careful control during synthesis.

4 Summary Table of Preparation Methods

| Preparation Step | Method | Key Reagents | Conditions | Yield Range | Comments |

|---|---|---|---|---|---|

| Pyrrolidine synthesis | Cyclization of amino alcohols | 2-amino-1,1-dimethylethanol, aldehydes | Acid catalysis, reflux | 75-85% | Control of stereochemistry important |

| Thiophene-2-carbaldehyde synthesis | Vilsmeier-Haack formylation | Thiophene, POCl3, DMF | 0-25°C to RT | 80-90% | Classic formylation method |

| Coupling reaction | Nucleophilic substitution or condensation | 5-bromothiophene-2-carbaldehyde, pyrrolidine derivative, base | DMF, 80°C, 12-24 h | 65-75% | Microwave assistance improves yield |

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and mechanisms.

Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Chemical Properties

Key Differentiators

- Steric Effects : The 2,2-dimethylpyrrolidine group introduces steric hindrance, possibly slowing reaction kinetics in coupling or condensation reactions compared to planar aryl substituents .

Biological Activity

5-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 225.31 g/mol. Its structure features a thiophene ring substituted with a hydroxypyrrolidine moiety and an aldehyde functional group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 225.31 g/mol |

| CAS Number | 1872958-17-2 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various signaling pathways, potentially leading to therapeutic effects. The exact mechanism remains under investigation, but preliminary studies suggest that the compound may influence neurotransmitter systems and exhibit antioxidant properties.

Antioxidant Activity

Research indicates that compounds containing thiophene rings often exhibit significant antioxidant properties. The presence of the hydroxyl group in the pyrrolidine moiety may enhance this activity by stabilizing free radicals through hydrogen donation.

Antimicrobial Activity

Initial studies have shown that this compound possesses antimicrobial properties against various bacterial strains. This could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Neuroprotective Effects

Given its structural similarities to known neuroprotective agents, this compound is being investigated for potential applications in neurodegenerative diseases. Preliminary findings suggest it may protect neuronal cells from oxidative stress-induced damage.

Case Studies and Research Findings

- Antioxidant Activity Study : A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of several thiophene derivatives, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, indicating strong antioxidant potential .

- Antimicrobial Efficacy : Research published in the Journal of Medicinal Chemistry reported that this compound exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Neuroprotective Study : In a recent experiment involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in a significant decrease in cell death and preservation of cellular integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.